![molecular formula C7H10ClF3O3S B2813096 [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride CAS No. 2137602-51-6](/img/structure/B2813096.png)
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C7H10ClF3O3S and a molecular weight of 266.67 g/mol . It is known for its unique structural features, including a trifluoromethyl group attached to an oxane ring and a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride typically involves the reaction of 6-(trifluoromethyl)oxan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For nucleophilic substitution to form sulfonamides.
Alcohols: To form sulfonate esters.
Thiols: To form sulfonate thioesters.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Lacks the trifluoromethyl group and oxane ring, making it less sterically hindered and less reactive in certain reactions.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group but lacks the oxane ring, leading to different reactivity and applications.
Uniqueness
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the oxane ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable in specific synthetic applications .
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVKJWKILBCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)
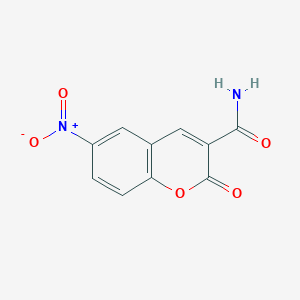
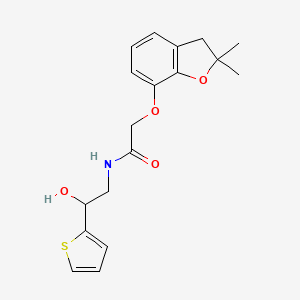
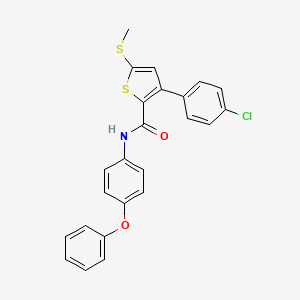

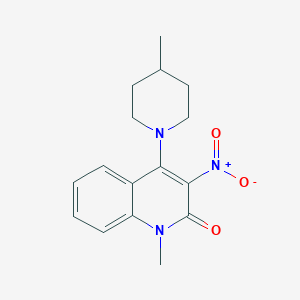
![3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2813026.png)

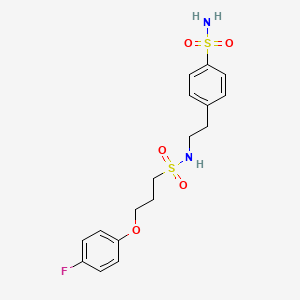
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)
![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813031.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
